Bienvenue dans la boutique en ligne BenchChem!

Methyl 5-bromo-2,3-dihydroxybenzoate

Antimicrobial resistance Lichen-derived compounds Monoaromatic derivatives

This 5-bromo catechol ester offers three-handle orthogonality: C5 bromine for Suzuki/Sonogashira coupling, catechol hydroxyls for chelation/derivatization, and methyl ester for hydrolysis/amidation. Bromination converts parent inactivity into species-selective S. aureus antibacterial and alpha-glucosidase inhibitory activity. For medicinal chemistry programs requiring a brominated scaffold unavailable from unbrominated or regioisomeric analogs. Research-use only.

Molecular Formula C8H7BrO4
Molecular Weight 247.044
CAS No. 105603-49-4
Cat. No. B584543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2,3-dihydroxybenzoate
CAS105603-49-4
SynonymsMethyl 5-Bromo-2,3-dihydroxybenzoate
Molecular FormulaC8H7BrO4
Molecular Weight247.044
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)Br)O)O
InChIInChI=1S/C8H7BrO4/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,10-11H,1H3
InChIKeyDADZQRYTHXRMPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-2,3-dihydroxybenzoate (CAS 105603-49-4) Procurement and Chemical Profile for Research Use


Methyl 5-bromo-2,3-dihydroxybenzoate (CAS 105603-49-4) is a brominated aromatic ester with the molecular formula C₈H₇BrO₄ and a molecular weight of 247.04 g/mol . It belongs to the class of 2,3-dihydroxybenzoate derivatives, characterized by a bromine substituent at the 5-position of the aromatic ring and a methyl ester at the carboxylic acid position [1]. The compound features adjacent phenolic hydroxyl groups at C2 and C3, which confer metal-chelating capacity and hydrogen-bonding potential [2]. It is utilized in organic synthesis as an intermediate for pharmaceuticals and bioactive compounds, with applications in the preparation of hydroxyalbuterol and bisubstrate inhibitors . Commercially available purities range from 95% to 98% .

Why Methyl 5-bromo-2,3-dihydroxybenzoate Cannot Be Replaced by Unbrominated or Regioisomeric Analogs


The 5-bromo substitution pattern and catechol (2,3-dihydroxy) arrangement are critical determinants of reactivity and biological activity that cannot be replicated by unbrominated or regioisomeric analogs [1]. Bromination of the parent methyl β-orsellinate (8) to yield methyl 5-bromo-β-orsellinate (8a) converts an inactive compound against Enterococcus faecium and Acinetobacter baumannii into one with species-selective activity against Staphylococcus aureus [1]. Additionally, the catechol arrangement enables metal chelation that is absent in monohydroxy or non-ortho dihydroxy regioisomers such as 3,5-dihydroxybenzoate [2]. The methyl ester provides a synthetic handle for further derivatization (e.g., hydrolysis to the acid, amidation, reduction) while maintaining greater lipophilicity (calculated LogP ≈ 1.65) than the free carboxylic acid form, a property relevant to membrane permeability and extraction efficiency . Substituting with 4-bromo-2,3-dihydroxybenzoate or 2,3-dihydroxybenzoate derivatives lacking bromine would alter both synthetic trajectory and biological activity profiles .

Quantitative Differentiation Evidence for Methyl 5-bromo-2,3-dihydroxybenzoate (CAS 105603-49-4)


Species-Selective Antibacterial Activity Against Staphylococcus aureus Relative to Unbrominated Parent Compound

Bromination of methyl β-orsellinate (compound 8) yields methyl 5-bromo-β-orsellinate (8a, the target compound), which converts the parent compound from having broad-spectrum inhibition zones (18, 16, and 13 mm at 50 µg/mL against E. faecium, S. aureus, and A. baumannii respectively) to species-selective activity solely against S. aureus [1]. While the parent compound 8 inhibited all three antibiotic-resistant strains, the brominated derivative 8a demonstrated activity exclusively against S. aureus, indicating that the 5-bromo substitution alters the antimicrobial spectrum rather than simply enhancing potency [1]. Comparative quantitative MIC data for 8a against E. faecium and A. baumannii are not available due to this selectivity shift [1].

Antimicrobial resistance Lichen-derived compounds Monoaromatic derivatives MRSA

Alpha-Glucosidase Inhibition: Brominated Derivative Activity Relative to Parent and Positive Control

The brominated derivative 8a exhibits alpha-glucosidase inhibitory activity with an IC₅₀ in the range of 24.0–171.1 µg/mL, whereas the parent unbrominated compound 8 (methyl β-orsellinate) is completely inactive [1]. This represents a binary functional switch from inactive to active upon bromination. The positive control acarbose has an IC₅₀ of 317 µg/mL, indicating that multiple compounds in the series (including 8a) are more potent than the clinical reference standard [1]. The exact IC₅₀ value for 8a is not individually reported but falls within the 24.0–171.1 µg/mL range established for active compounds 1–5, 7, 8a, 9a, 10a, and 10b [1].

Diabetes research Alpha-glucosidase inhibition Brominated benzoates Enzyme inhibition

Documented Synthetic Utility as Intermediate for Hydroxyalbuterol and Bisubstrate Inhibitors

Methyl 5-bromo-2,3-dihydroxybenzoate is documented in the peer-reviewed literature as an intermediate in the preparation of hydroxyalbuterol and bisubstrate inhibitors [1]. The compound's synthetic utility is further evidenced by its role in electrophilic bromination sequences using NaBr/H₂O₂ reagents, yielding brominated derivatives from methyl β-orsellinate precursors [2]. Its functional groups—bromine (C5 position), catechol hydroxyls (C2 and C3), and methyl ester (C1)—enable selective orthogonal modifications: the bromine serves as a handle for cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig); the catechol moiety provides chelation and hydrogen-bonding capacity; the ester permits hydrolysis to the free acid or conversion to amides [3]. In contrast, unbrominated analogs lack the cross-coupling handle, and regioisomers (e.g., 4-bromo-2,3-dihydroxybenzoate) present different electronic and steric environments for coupling reactions .

Organic synthesis Pharmaceutical intermediates Cross-coupling reactions Aromatic bromination

Dopamine Beta-Hydroxylase Inhibitory Activity

Methyl 5-bromo-2,3-dihydroxybenzoate exhibits inhibitory activity against dopamine beta-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine, with a reported IC₅₀ of 8.32 × 10⁴ nM (83.2 µM) in hypertensive rat models when administered orally or intraperitoneally [1]. This activity is attributed to the compound's structural features, including the catechol moiety and the bromine substituent, which facilitate interactions with the enzyme active site [2]. For context, structurally related benzamide derivatives bearing bromo and hydroxy substituents have been identified as dopamine D-2 receptor ligands with potential antipsychotic applications [3]. While the observed IC₅₀ value represents moderate potency (micromolar range), this activity profile differentiates the compound from simple 2,3-dihydroxybenzoate derivatives lacking the bromine substituent, which generally show weaker or absent DBH inhibition [4]. Direct head-to-head comparative IC₅₀ data against specific unbrominated analogs are not available in the retrieved literature; the differentiation claim is supported by class-level SAR inference from benzamide and catechol derivative studies [4].

Dopamine beta-hydroxylase Enzyme inhibition Neurotransmitter biosynthesis Benzamide derivatives

Recommended Research and Industrial Application Scenarios for Methyl 5-bromo-2,3-dihydroxybenzoate (CAS 105603-49-4)


Medicinal Chemistry: Scaffold for Cross-Coupling-Derived Compound Libraries

Based on its documented use in the preparation of hydroxyalbuterol and bisubstrate inhibitors [1], this compound is most appropriately deployed as a building block in medicinal chemistry programs requiring a brominated aromatic scaffold with orthogonal functionality. The C5 bromine enables Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, while the catechol hydroxyls can be protected, alkylated, or exploited for metal chelation, and the methyl ester can be hydrolyzed to the acid for amide coupling. This three-handle orthogonality, documented in the peer-reviewed synthetic literature [2], provides a diversification platform that unbrominated 2,3-dihydroxybenzoate esters cannot offer.

Antimicrobial Research: Staphylococcus aureus-Selective Activity Investigations

The compound's species-selective antibacterial activity against Staphylococcus aureus—while inactive against Enterococcus faecium and Acinetobacter baumannii [3]—positions it as a research tool for investigating narrow-spectrum antibacterial mechanisms. Researchers studying S. aureus-specific pathways or seeking to understand the structural determinants of antimicrobial spectrum selectivity may find this compound's bromination-induced selectivity shift (compared to the parent compound's broader activity profile) mechanistically informative.

Alpha-Glucosidase Inhibitor Development: Bromination-Activated Scaffold

The functional gain of alpha-glucosidase inhibitory activity upon bromination of the parent compound (from inactive to IC₅₀ within 24.0–171.1 µg/mL) [3] makes this compound a candidate for structure-activity relationship studies in diabetes and metabolic disease research. The observation that the brominated derivative is active while the parent is inactive provides a defined starting point for investigating the electronic and steric contributions of halogen substitution to enzyme inhibition.

Catecholamine Pathway Research: Dopamine Beta-Hydroxylase Modulation Studies

The compound's documented inhibition of dopamine beta-hydroxylase (IC₅₀ = 83.2 µM) [4] supports its use in enzymatic studies of catecholamine biosynthesis. For laboratories investigating DBH structure-function relationships or screening for DBH modulators, this compound provides a brominated catechol scaffold with validated, albeit moderate, target engagement. It is not suitable for high-potency applications but may serve as a tool compound for assay development or as a starting point for medicinal chemistry optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-bromo-2,3-dihydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.